molecular formula C7H9F2N3 B13527200 2-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

2-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No.: B13527200
M. Wt: 173.16 g/mol
InChI Key: FLRKHTCMZIJZQE-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a fused pyrazole and pyrazine ring system with a difluoromethyl (-CF₂H) substituent at the 2-position. The difluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a promising scaffold for drug discovery .

Properties

Molecular Formula

C7H9F2N3

Molecular Weight

173.16 g/mol

IUPAC Name

2-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C7H9F2N3/c8-7(9)6-3-5-4-10-1-2-12(5)11-6/h3,7,10H,1-2,4H2

InChI Key

FLRKHTCMZIJZQE-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CC(=N2)C(F)F)CN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a difluoromethylated precursor with a suitable pyrazine derivative. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and high temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyrazine derivatives, while reduction can produce tetrahydropyrazolo[1,5-a]pyrazine derivatives with modified functional groups .

Scientific Research Applications

2-(Difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. The pyrazolo[1,5-a]pyrazine core can interact with various enzymes and receptors, leading to biological effects such as inhibition of microbial growth or modulation of signaling pathways .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The biological and chemical properties of tetrahydropyrazolo[1,5-a]pyrazine derivatives are highly dependent on substituent patterns. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Electronic Comparisons
Compound Name Substituents Key Structural Features Electronic Effects
2-(Difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine -CF₂H at C2 Fused pyrazole-pyrazine core with reduced ring strain Strong electron-withdrawing effect due to -CF₂H; moderate lipophilicity
2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine -CH₃ at C2 Simplest alkyl-substituted analog Electron-donating methyl group; lower metabolic stability
3-Bromo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine -Br at C3, -CH₃ at C2 Halogenation increases reactivity Bromine’s polarizability enhances intermolecular interactions
4-Chloro-2-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine -Cl at C4, -CF₃ at C2 Trifluoromethyl group increases steric bulk -CF₃ provides stronger electron-withdrawing effects than -CF₂H
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate Ethyl ester at C3 Carboxylate group enhances solubility Electron-withdrawing ester group directs reactivity

Key Observations :

  • The difluoromethyl group (-CF₂H) balances lipophilicity and electronic effects better than bulkier -CF₃ or polar -Br substituents .
  • Methyl (-CH₃) analogs lack the metabolic stability of fluorinated derivatives, limiting their therapeutic utility .

Key Observations :

  • Fluorinated derivatives (e.g., -CF₂H, -CF₃) are understudied in direct biological assays but show promise in antiviral applications due to their structural similarity to CpAMs .
  • Halogenated analogs (e.g., Br, I) excel in enzyme inhibition but may suffer from toxicity concerns .

Key Observations :

  • The difluoromethyl analog offers superior metabolic stability over methyl and ester derivatives, critical for oral bioavailability .
  • Carboxylate derivatives (e.g., ethyl esters) improve aqueous solubility but require prodrug strategies for efficacy .

Biological Activity

2-(Difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

The compound can be synthesized through various methods involving the reaction of difluoromethyl derivatives with pyrazole precursors. The general structure includes a tetrahydropyrazole ring fused with a pyrazine moiety, which contributes to its biological activity.

Chemical Formula and Properties

PropertyValue
Molecular FormulaC₉H₁₁F₂N₃
Molecular Weight197.20 g/mol
CAS Number1702500-02-4

Antimicrobial Activity

Research indicates that pyrazolo derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain analogs of pyrazolo compounds can inhibit the growth of various bacterial strains. A comparative study highlighted that 2-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine demonstrated notable activity against both Gram-positive and Gram-negative bacteria .

Antitumor Properties

The compound has been evaluated for its antitumor activity. Pyrazole derivatives are known to inhibit key enzymes involved in cancer cell proliferation. In vitro studies showed that 2-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine effectively inhibited the growth of several cancer cell lines, including breast cancer cells . The mechanism is believed to involve the inhibition of specific kinases that play crucial roles in tumor growth.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring can significantly affect their potency and selectivity. For example:

  • Substituents at the 3-position : Enhance antimicrobial activity.
  • Difluoromethyl group : Improves lipophilicity and cellular uptake.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several pyrazolo compounds against Staphylococcus aureus and Escherichia coli. The results indicated that 2-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics .

Case Study 2: Anticancer Potential

In a recent study focused on breast cancer cell lines (MCF-7 and MDA-MB-231), 2-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine was shown to induce apoptosis at concentrations that did not affect normal cells. This selectivity suggests potential for therapeutic use in oncology .

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